

GPR120 Agonist 5 off-target effects and selectivity profiling

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Compound of Interest

Compound Name: GPR120 Agonist 5

Cat. No.: B15571538

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Technical Support Center: GPR120 Agonist 5

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **GPR120 Agonist 5**, a potent and selective agonist for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

Frequently Asked Questions (FAQs)

Q1: What is **GPR120 Agonist 5** and what is its primary mechanism of action?

A1: **GPR120 Agonist 5** is a synthetic small molecule designed to selectively activate GPR120. GPR120 is a G protein-coupled receptor that is activated by long-chain fatty acids.^[1] Upon activation by an agonist, GPR120 initiates a cascade of intracellular signaling pathways that lead to beneficial metabolic and anti-inflammatory effects.^[1] These pathways involve both Gαq/11 and β-arrestin-2 signaling.^{[2][3]}

Q2: What are the known signaling pathways activated by GPR120?

A2: GPR120 signals through two primary pathways:

- Gαq/11 pathway: This pathway leads to an increase in intracellular calcium ([Ca²⁺]) and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2).^{[2][3]} This pathway is primarily associated with metabolic effects such as glucose uptake.^[2]

- β -arrestin-2 pathway: This pathway is crucial for the anti-inflammatory effects of GPR120.[1]
[2] Ligand-activated GPR120 binds to β -arrestin-2, which then interacts with other proteins to block pro-inflammatory signaling cascades, such as those involving NF- κ B and JNK.[2]

Q3: What are the potential therapeutic applications of GPR120 agonists?

A3: GPR120 agonists are being explored for the treatment of type 2 diabetes, obesity, and other metabolic disorders due to their ability to enhance insulin sensitivity and promote glucose uptake.[1] Additionally, their anti-inflammatory properties make them potential candidates for treating chronic inflammatory diseases.[1]

Troubleshooting Guide

Problem 1: Inconsistent or no response in cellular assays.

- Possible Cause 1: Low GPR120 expression in the cell line.
 - Troubleshooting Tip: Confirm GPR120 expression in your cell line at both the mRNA (qPCR) and protein (Western blot or flow cytometry) levels. If expression is low, consider using a cell line known to endogenously express GPR120 (e.g., certain enteroendocrine or macrophage cell lines) or a stably transfected cell line.[4]
- Possible Cause 2: Agonist degradation.
 - Troubleshooting Tip: Prepare fresh stock solutions of **GPR120 Agonist 5**. Avoid repeated freeze-thaw cycles. Store the agonist as recommended by the manufacturer, typically desiccated and protected from light.
- Possible Cause 3: Assay interference.
 - Troubleshooting Tip: If using a fluorescence-based assay (e.g., for calcium mobilization), check for autofluorescence of the compound at the working concentration. Run a vehicle-only control to establish a baseline.

Problem 2: Observed effects are not consistent with GPR120 activation.

- Possible Cause 1: Off-target effects.

- Troubleshooting Tip: To confirm that the observed effect is GPR120-mediated, use a GPR120 antagonist (e.g., AH7614) to see if the effect of Agonist 5 is blocked.[5][6] Alternatively, use siRNA or CRISPR/Cas9 to knock down or knock out GPR120 in your cell line and check if the response to Agonist 5 is abolished.[4]
- Possible Cause 2: Activation of a different receptor.
 - Troubleshooting Tip: A common off-target for GPR120 agonists is GPR40, another free fatty acid receptor.[5] Test the activity of Agonist 5 in a cell line expressing GPR40 but not GPR120.[4] Refer to the selectivity profile of the agonist.

Selectivity and Off-Target Profile of GPR120 Agonist 5

The following tables summarize the selectivity and potential off-target binding profile for a representative potent GPR120 agonist. Data is presented as EC₅₀ (half-maximal effective concentration) for functional activity and K_i (inhibitory constant) for binding affinity.

Table 1: Agonist Activity at GPR120 and Related Receptors

Receptor	Assay Type	Species	EC ₅₀ (nM)
GPR120	Calcium Mobilization	Human	15
GPR120	β-arrestin Recruitment	Human	25
GPR120	Calcium Mobilization	Mouse	50
GPR40	Calcium Mobilization	Human	>10,000
GPR41	-	Human	>10,000
GPR43	-	Human	>10,000

Table 2: Off-Target Binding Profile (Selected Targets)

Target	Ligand	Ki (nM)
5-HT2B Receptor	Serotonin	>10,000
Alpha-1A Adrenergic Receptor	Prazosin	>10,000
Beta-2 Adrenergic Receptor	Isoproterenol	>10,000
Dopamine D2 Receptor	Spiperone	>10,000
Muscarinic M1 Receptor	Pirenzepine	>10,000
PPAR γ	Rosiglitazone	>5,000

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is for measuring GPR120 activation by monitoring changes in intracellular calcium concentration.

- Cell Preparation:
 - Seed CHO-K1 cells stably expressing human GPR120 in a black, clear-bottom 96-well plate at a density of 50,000 cells/well.
 - Culture overnight at 37°C and 5% CO₂.
- Dye Loading:
 - Remove culture medium and wash cells with 100 μ L of assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - Add 100 μ L of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared according to the manufacturer's instructions.
 - Incubate for 60 minutes at 37°C.
- Agonist Addition and Measurement:

- Prepare serial dilutions of **GPR120 Agonist 5** in assay buffer.
- Place the 96-well plate in a fluorescent plate reader (e.g., FLIPR).
- Add 50 μ L of the agonist dilutions to the wells.
- Measure fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 494/516 nm for Fluo-4) every second for at least 120 seconds.
- Data Analysis:
 - Calculate the change in fluorescence from baseline.
 - Plot the peak fluorescence response against the logarithm of the agonist concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC50 value.

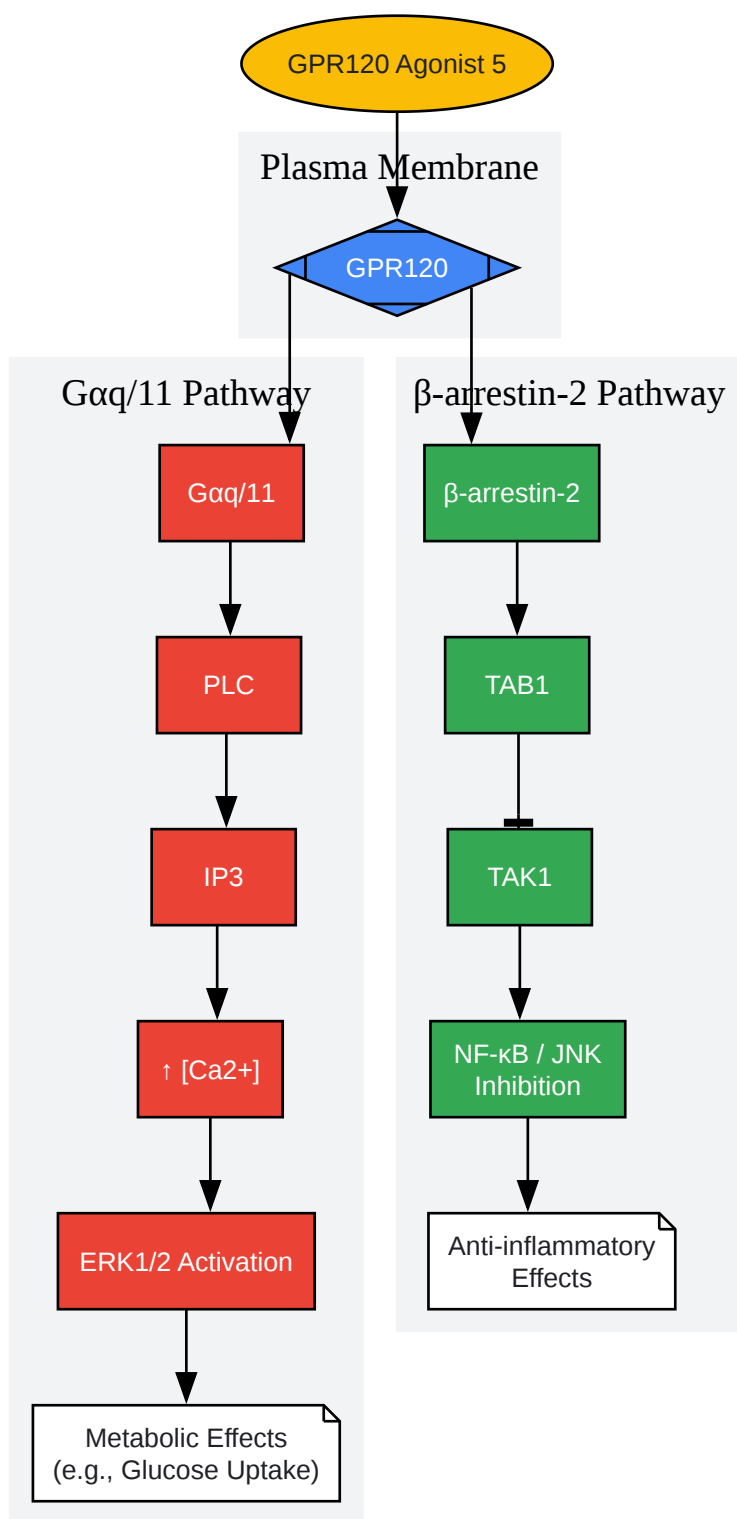
Protocol 2: β -Arrestin Recruitment Assay

This protocol is for measuring GPR120 activation by monitoring the recruitment of β -arrestin-2 to the receptor. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.

- Cell Preparation:
 - Co-transfect HEK293 cells with plasmids encoding GPR120 fused to a BRET donor (e.g., Renilla luciferase) and β -arrestin-2 fused to a BRET acceptor (e.g., YFP).
 - Seed the transfected cells in a white, 96-well plate.
- Assay Procedure:
 - Prepare serial dilutions of **GPR120 Agonist 5** in assay buffer.
 - Add the agonist dilutions to the cells and incubate for 15-30 minutes at 37°C.
 - Add the luciferase substrate (e.g., coelenterazine h).
- Measurement:

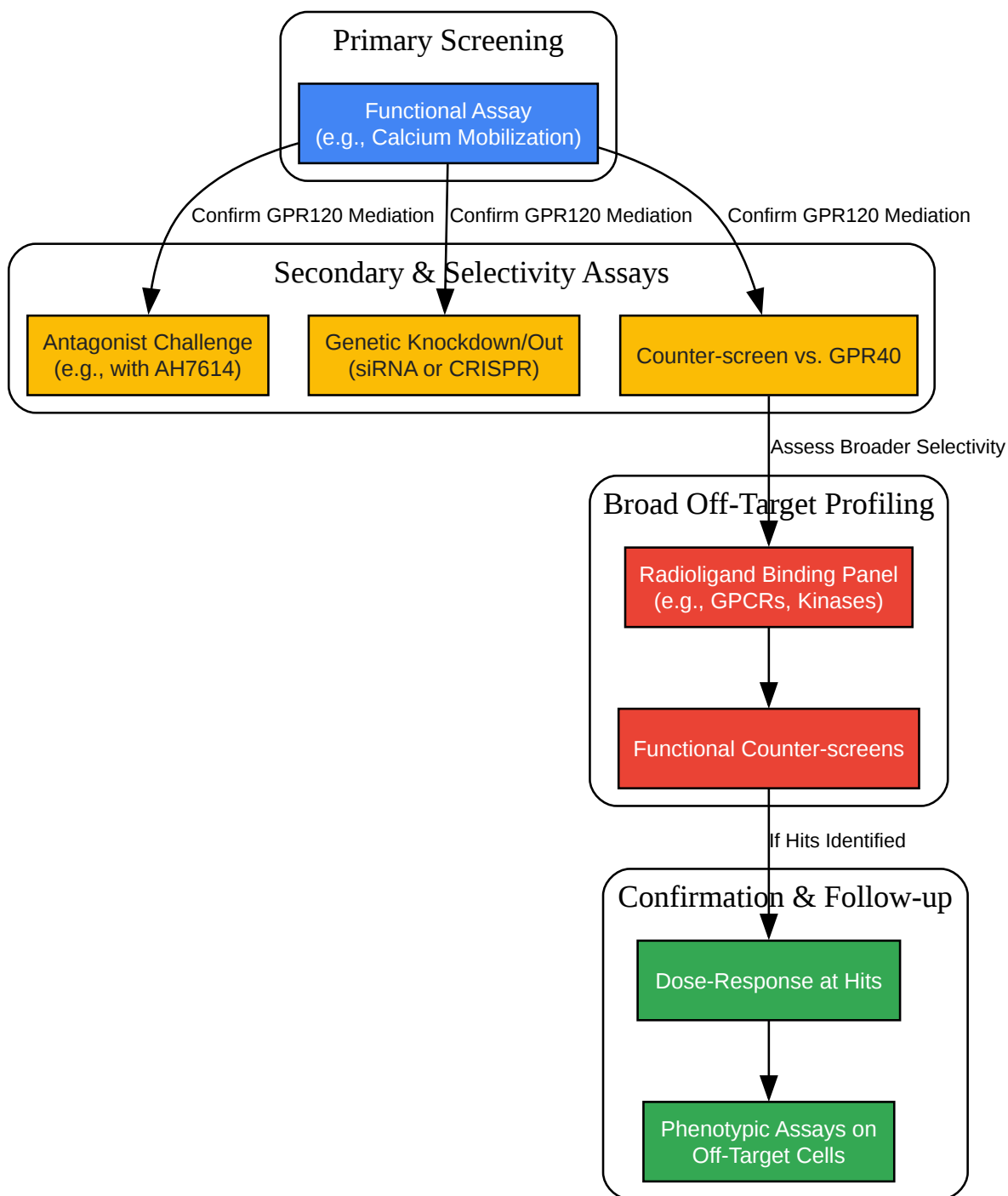
- Measure the light emission at two wavelengths simultaneously using a plate reader capable of BRET measurements (one for the donor and one for the acceptor).
- Data Analysis:
 - Calculate the BRET ratio (acceptor emission / donor emission).
 - Plot the BRET ratio against the logarithm of the agonist concentration.
 - Fit the data to determine the EC50 value.

Visualizations



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Caption: **GPR120 Agonist 5** signaling pathways.



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Caption: Workflow for selectivity and off-target profiling.

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